molecular formula C20H19ClN2O B601757 N-Formyl Desloratadine CAS No. 117810-61-4

N-Formyl Desloratadine

Cat. No.: B601757
CAS No.: 117810-61-4
M. Wt: 338.83
InChI Key:
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Description

N-Formyl Desloratadine is a derivative of Desloratadine, which is a second-generation tricyclic antihistamine. Desloratadine is commonly used to treat allergic conditions such as allergic rhinitis and chronic idiopathic urticaria.

Mechanism of Action

Target of Action

N-Formyl Desloratadine, like its parent compound Desloratadine, primarily targets the Histamine H1 receptors . These receptors play a crucial role in allergic reactions, causing symptoms such as inflammation and bronchoconstriction .

Mode of Action

This compound acts as a selective antagonist at the Histamine H1 receptors . It competes with free histamine for binding at these receptors, particularly in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . By blocking the action of endogenous histamine, it provides temporary relief from negative symptoms such as nasal congestion and watery eyes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine response pathway . By blocking the H1 receptors, it prevents the typical allergic response triggered by histamine, such as vasodilation, bronchoconstriction, and increased vascular permeability .

Pharmacokinetics

Desloratadine is known to have a rapid onset of action . It is also reported that no major cytochrome P450 inhibition has been reported with Desloratadine , suggesting minimal drug-drug interactions .

Result of Action

The primary result of this compound’s action is the relief of allergy symptoms . By blocking the H1 receptors, it prevents the histamine-induced allergic response, leading to a reduction in symptoms such as sneezing, runny nose, itchy or watery eyes, and itching of the nose or throat .

Action Environment

The action of this compound, like other antihistamines, can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its bioavailability and efficacy . .

Biochemical Analysis

Biochemical Properties

N-Formyl Desloratadine interacts with histamine H1 receptors, inhibiting the action of endogenous histamine . This results in temporary relief of allergy symptoms . It has a high binding affinity for the H1 receptor .

Cellular Effects

This compound has been shown to inhibit endothelial expression of P-selectin, a surface molecule involved in the adhesion of neutrophils and eosinophils to endothelial cells . It also reduces the expression of IL-6 and IL-8 in response to a histamine challenge .

Molecular Mechanism

This compound competes with free histamine for binding at H1-receptors . This blocks the action of endogenous histamine, leading to temporary relief of negative symptoms such as nasal congestion and watery eyes .

Temporal Effects in Laboratory Settings

Desloratadine, the parent compound, has been shown to have a long-lasting effect .

Dosage Effects in Animal Models

Desloratadine, the parent compound, has been shown to have a predictable pharmacokinetic profile when administered with food and common medications .

Metabolic Pathways

This compound is involved in the metabolic pathway of Loratadine. Loratadine is metabolized to Desloratadine by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid .

Transport and Distribution

Desloratadine, the parent compound, has been shown to be widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland .

Subcellular Localization

Desloratadine, the parent compound, has been shown to be highly selective for the H1 receptor, indicating that it may localize to areas of the cell where these receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Formyl Desloratadine typically involves the formylation of Desloratadine. One common method is the reaction of Desloratadine with formic acid or formyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

N-Formyl Desloratadine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O/c21-17-5-6-18-16(12-17)4-3-15-2-1-9-22-20(15)19(18)14-7-10-23(13-24)11-8-14/h1-2,5-6,9,12-13H,3-4,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLIUOLEDZMNSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C=O)C4=C1C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117810-61-4
Record name N-Formyl-desloratadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117810614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5TC65UK919
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TC65UK919
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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